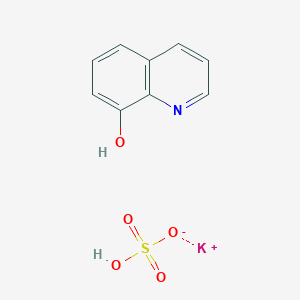![molecular formula C16H17F3N2 B1371580 N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine CAS No. 1000575-51-8](/img/structure/B1371580.png)
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine, also known as N-(3-(trifluoromethyl)phenyl)-N-phenylmethanamine, is a novel organic compound with a wide range of applications in scientific research. It is a colorless liquid with a melting point of -21.2 °C and a boiling point of 225 °C. It has a low water solubility of 0.03 g/L and a high vapor pressure of 0.0034 kPa at 25 °C. This compound has a wide range of applications in the fields of organic synthesis, chemical biology, and drug discovery.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine involves the reaction of 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide, followed by the addition of ethane-1,2-diamine to the resulting product.
Starting Materials
3-(trifluoromethyl)benzaldehyde, phenylmagnesium bromide, ethane-1,2-diamine
Reaction
Step 1: React 3-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide in anhydrous ether to form the corresponding alcohol., Step 2: Add ethane-1,2-diamine to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the resulting product by column chromatography to obtain N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine.
Aplicaciones Científicas De Investigación
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis reactions, such as the synthesis of aryl ethers and aryl amines. It has also been used as a catalyst in the synthesis of heterocyclic compounds. In addition, this compound has been used as a starting material in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs.
Mecanismo De Acción
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has been found to act as a catalyst in the synthesis of various compounds. It has been found to promote the formation of C-C and C-N bonds in the presence of a base, such as potassium tert-butoxide. In addition, it has been found to promote the formation of heterocyclic compounds such as pyridines, pyrimidines, and quinolines.
Efectos Bioquímicos Y Fisiológicos
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. In addition, it has been found to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Furthermore, it has been found to have an inhibitory effect on the growth of certain fungi, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is stable and has a wide range of applications in organic synthesis, chemical biology, and drug discovery. However, it is relatively insoluble in water and has a low vapor pressure, which can make it difficult to work with in some laboratory experiments.
Direcciones Futuras
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine has a wide range of potential applications in the fields of organic synthesis, chemical biology, and drug discovery. Further research is needed to explore the full range of its applications and to optimize its use in laboratory experiments. In particular, further research is needed to explore the potential of this compound as a catalyst in the synthesis of various compounds, as well as its potential applications in the fields of drug discovery and chemical biology. Additionally, further research is needed to explore the potential of this compound as a starting material for the synthesis
Propiedades
IUPAC Name |
N'-[phenyl-[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c17-16(18,19)14-8-4-7-13(11-14)15(21-10-9-20)12-5-2-1-3-6-12/h1-8,11,15,21H,9-10,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQTNFQBDDHOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(F)(F)F)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenyl[3-(trifluoromethyl)phenyl]methyl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

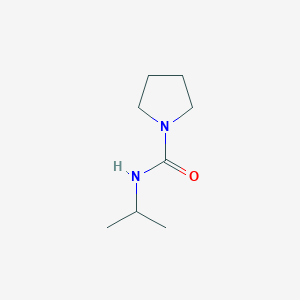
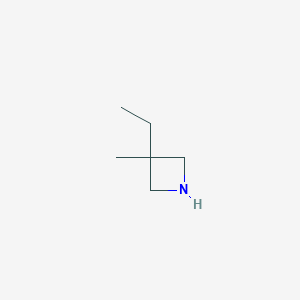
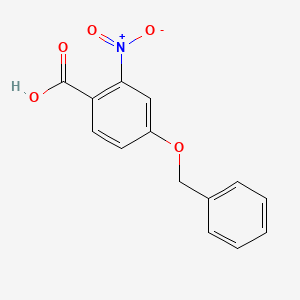
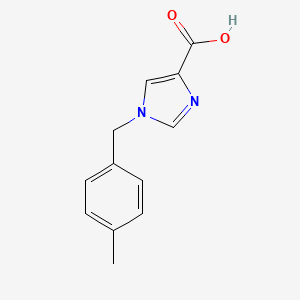
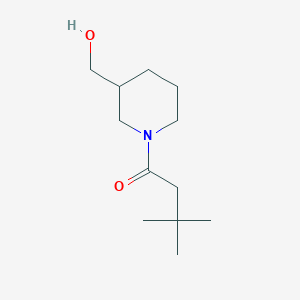

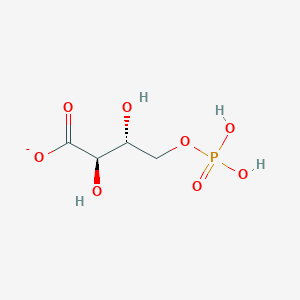
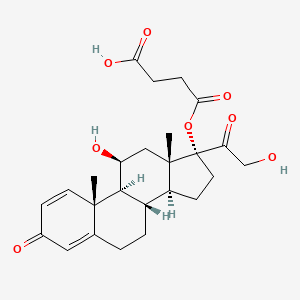
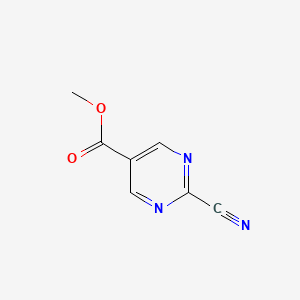
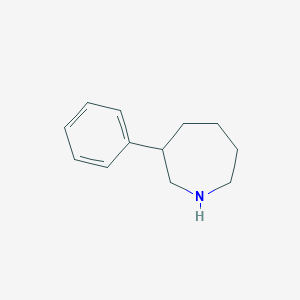
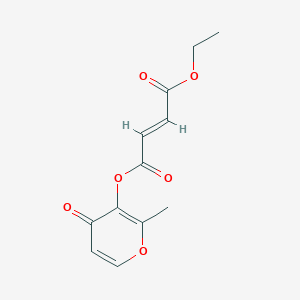
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)
![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)
